molecular formula C42H68O14 B2779014 Bacopaside N2 CAS No. 871706-75-1

Bacopaside N2

Cat. No.: B2779014
CAS No.: 871706-75-1
M. Wt: 796.992
InChI Key: DQBAJFFGCXINLY-LNZBEERKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacopaside N2 is a triterpenoid saponin compound found in the medicinal plant Bacopa monnieri, commonly known as Brahmi or Water Hyssop. Bacopa monnieri has been used in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties. This compound is one of the many bioactive compounds in Bacopa monnieri that contribute to its medicinal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside N2 involves the extraction of Bacopa monnieri followed by chromatographic separation to isolate the specific saponin. The process typically includes:

    Extraction: Using solvents like methanol or ethanol to extract the crude saponins from the plant material.

    Purification: Employing techniques such as column chromatography to purify this compound from the crude extract.

Industrial Production Methods: Industrial production of this compound can be enhanced through biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Bacopaside N2 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Hydrolysis: Breaking down into its aglycone and sugar moieties in the presence of acids or enzymes.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolysis Conditions: Acidic or enzymatic conditions to facilitate the breakdown of the saponin structure.

Major Products Formed:

Scientific Research Applications

Bacopaside N2 has a wide range of scientific research applications, including:

Mechanism of Action

Bacopaside N2 is part of a group of saponins found in Bacopa monnieri, including Bacopaside I, Bacopaside II, Bacopaside IV, and Bacopaside V. Compared to these compounds, this compound is unique in its specific structure and bioactivity. While all these saponins contribute to the overall medicinal properties of Bacopa monnieri, this compound is particularly noted for its potent cognitive-enhancing and neuroprotective effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBAJFFGCXINLY-ZGAWJQKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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